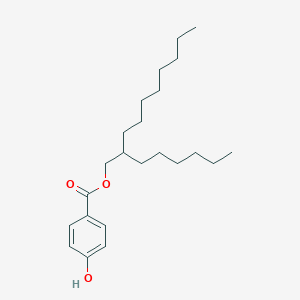

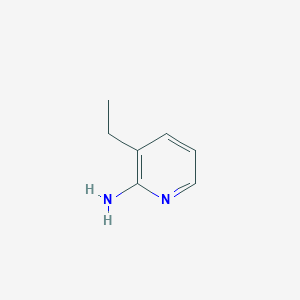

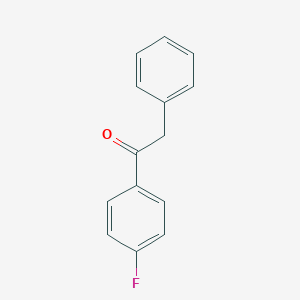

3-Ethylpyridin-2-amine

カタログ番号 B122465

CAS番号:

42753-67-3

分子量: 122.17 g/mol

InChIキー: WTAZAHLROWIQRC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

3-Ethylpyridin-2-amine (3-EP) is an organic compound with a pyridine ring and an amine group. It is a colorless, crystalline solid with a melting point of 64-65 °C and a boiling point of 145-146 °C. 3-EP is an important building block in organic synthesis and is used in a wide range of applications.

科学的研究の応用

Application 1: Synthesis of N-(pyridin-2-yl)amides

- Summary of the Application: N-(pyridin-2-yl)amides are synthesized from α-bromoketones and 2-aminopyridine . These compounds have significant biological and therapeutic value and serve as pharmacophores for many molecules .

- Methods of Application or Experimental Procedures: The synthesis involves a reaction in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .

- Results or Outcomes: The result of this process is the formation of N-(pyridin-2-yl)amides .

Application 2: Synthesis of 3-bromoimidazo[1,2-a]pyridines

- Summary of the Application: 3-bromoimidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridine . These compounds have varied medicinal applications .

- Methods of Application or Experimental Procedures: The synthesis involves a one-pot tandem cyclization/bromination in ethyl acetate when only TBHP is added . The cyclization to form imidazopyridines is promoted by further bromination .

- Results or Outcomes: The result of this process is the formation of 3-bromoimidazo[1,2-a]pyridines .

Application 3: Photophysical Behavior Study

- Summary of the Application: The photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine (TT-Py), an organic molecule, is studied . This molecule exhibits excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .

- Methods of Application or Experimental Procedures: The study involves the use of steady state, time resolved, and ultrafast spectroscopies .

- Results or Outcomes: The results provide insights into the rich photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine .

Application 4: Synthesis of Various Organic Compounds

- Summary of the Application: 3-Ethylpyridin-2-amine is used as a building block in the synthesis of various organic compounds .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized .

- Results or Outcomes: The outcomes would be the successful synthesis of the desired organic compounds .

特性

IUPAC Name |

3-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAZAHLROWIQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453301 | |

| Record name | 3-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylpyridin-2-amine | |

CAS RN |

42753-67-3 | |

| Record name | 3-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

2-t-Butoxycarbonylamino-3-ethylpyridine (4.9 g, 19.8 mmol) was dissolved in 90 ml of 3N HCl/Acetic acid and stirred for two hours. The solution was neutralized with 2N NaOH to pH 7 and then extracted with ethyl acetate (2×400 ml). The organics were dried over magnesium sulfate and concentrated giving 2.3 g (95%) of a yellowish solid. This solid was used in the next reaction without further purification.

Name

HCl Acetic acid

Quantity

90 mL

Type

solvent

Reaction Step One

Name

Yield

95%

Synthesis routes and methods II

Procedure details

130 mg of the 2-nitro-vinylpyridine [120-1] was dissolved in 5 mL of ethanol, 65 mg of 10% palladiumcarbon catalyst was added thereto, and stirred overnight at room temperature in a hydrogen atmosphere. The insolubles were filtered through celite, the filtrate was concentrated under reduced pressure, and 88.7 mg of 3-ethylpyridin-2-amine [120-2] was obtained as a yellow oily product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)

![2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate](/img/structure/B122405.png)